![molecular formula C18H9NNa2O8S2 B1669019 Acid yellow 3 CAS No. 8004-92-0](/img/structure/B1669019.png)
Acid yellow 3
Overview
Description
Acid Yellow 3 is a synthetic pigment used in the formulation of hair coloring products . The exact color obtained depends on the other ingredients used in the preparation and the starting color of the hair .
Chemical Reactions Analysis
Acid Yellow 3 is used in hair dye formulations, which often involve oxidative reactions . The dye precursors and peroxide diffuse into the hair shaft, where color formation takes place after the ingredients combine to produce the coloring mixture .Scientific Research Applications
Photocatalytic Performance
Acid Yellow 3 has been used in studies related to photocatalysis . Specifically, it has been used as a test dye in the evaluation of photocatalytic performance of zinc oxide (ZnO) and neodymium-doped zinc oxide (Nd–ZnO) nanocatalysts . The degradation of Acid Yellow-3 over both the catalysts followed first-order kinetics .
Dye Photodegradation
Acid Yellow 3 has been used in studies investigating the kinetics and thermodynamics of dye photodegradation in aqueous media . The rate of Acid Yellow-3 dye degradation was found to increase with increase in temperature (up to 50 °C) and pH (8) of the medium .
Hair Coloring
Acid Yellow 3 is used in non-oxidative hair colouring products up to a maximum on-head concentration of 0.5% . This is a common application in the cosmetics industry .
Toxicological Evaluation
Acid Yellow 3 has been the subject of toxicological evaluations . These evaluations include tests for irritation and corrosivity, skin sensitisation, acute toxicity, repeated dose toxicity, reproductive toxicity, mutagenicity/genotoxicity, carcinogenicity, and photo-induced toxicity .
Environmental Impact Studies
Acid Yellow 3 has been used in environmental impact studies . For example, it has been used to study the degradation of dyes in water, which is a significant issue related to water pollution .
Mechanism of Action
Target of Action
Acid Yellow 3, also known as Acid Yellow 54 free acid, primarily targets the Bifunctional purine biosynthesis protein PURH in humans . This protein plays a crucial role in the purine biosynthesis pathway, which is essential for DNA and RNA synthesis.
Mode of Action
It is known that the compound interacts with its target protein, potentially influencing the purine biosynthesis pathway
Biochemical Pathways
Acid Yellow 3 is part of the Pyrazolone family . Pyrazolones are known to affect various biochemical pathways. It is suggested that Acid Yellow 3 might influence the purine biosynthesis pathway due to its interaction with the Bifunctional purine biosynthesis protein PURH .
Pharmacokinetics
It is known that the compound is used in non-oxidative hair coloring products at on-head concentrations of up to 05% .
Result of Action
It is considered safe for use in non-oxidative hair coloring products at the specified concentrations .
Action Environment
The action, efficacy, and stability of Acid Yellow 3 can be influenced by various environmental factors. It is known that Acid Yellow 3 is used in hair coloring products, suggesting that its action may be influenced by factors such as hair type, hair health, and the presence of other chemicals in the hair coloring product .
Safety and Hazards
Future Directions
properties
IUPAC Name |
disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO8S2.2Na/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27;;/h1-8,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUOVNMHEAPVBW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9NNa2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873122 | |
Record name | Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In 2-methoxyethanol 10 mg/mL; in ethanol 0.4 mg/mL | |
Record name | D&C Yellow No. 10 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8008 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Acid yellow 3 | |
Color/Form |
Yellow powder | |
CAS RN |
8004-92-0, 1803038-62-1 | |
Record name | C.I. Food Yellow 13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008004920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline Yellow WS | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14231 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | C.I. Acid Yellow 3 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C.I. Acid Yellow 3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D&C Yellow No. 10 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8008 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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